molecular formula C6H9BrO2 B7907243 Ethyl 4-bromo-2-butenoate

Ethyl 4-bromo-2-butenoate

Cat. No.: B7907243
M. Wt: 193.04 g/mol
InChI Key: FHGRPBSDPBRTLS-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2-butenoate (CAS 37746-78-4) is an organic compound with the molecular formula C₆H₉BrO₂ and a molecular weight of 193.038 g/mol . This compound, also known as ethyl (E)-4-bromocrotonate, is characterized as a clear yellow liquid with a density of 1.402 g/mL at 25°C . Its chemical structure features both an ester functional group and a carbon-carbon double bond conjugated with the carbonyl, activated by a bromine atom at the 4-position. This arrangement makes it a valuable building block in organic synthesis. The compound boils at a temperature of 94-95 °C under a pressure of 12 mm Hg . As a reagent, its primary research value lies in its potential as a versatile synthetic intermediate, particularly in cross-coupling reactions and cyclization processes to construct more complex molecular architectures. It is classified as a corrosive substance (Skin Corrosion, Category 1B) and requires careful handling, as it causes severe skin burns and eye damage . Researchers must wear appropriate personal protective equipment, including impermeable gloves and eye protection, and ensure all handling is conducted in a well-ventilated place . This product is intended for industrial and scientific research purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

ethyl 4-bromobut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO2/c1-2-9-6(8)4-3-5-7/h3-4H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGRPBSDPBRTLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101347688
Record name Ethyl 4-bromocrotonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6065-32-3
Record name Ethyl 4-bromocrotonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6065-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-bromocrotonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Overview

This method involves the conversion of ethyl (2E)-4-hydroxybut-2-enoate to ethyl 4-bromo-2-butenoate through an Appel-type reaction. The hydroxyl group at the fourth carbon is substituted with bromine using triphenylphosphine (PPh₃) and bromine (Br₂) in dichloromethane (CH₂Cl₂).

Reaction Mechanism

The process proceeds via the in situ generation of a phosphine-bromine complex. Triphenylphosphine reacts with bromine to form triphenylphosphine dibromide (PPh₃Br₂), which subsequently reacts with the hydroxyl group of the starting material. This results in the substitution of the hydroxyl group with bromine, producing the desired this compound and triphenylphosphine oxide (OPPh₃) as a byproduct:

(E)-ethyl 4-hydroxybut-2-enoate + PPh₃ + Br₂ → ethyl 4-bromo-2-butenoate + OPPh₃ + HBr\text{(E)-ethyl 4-hydroxybut-2-enoate + PPh₃ + Br₂ → this compound + OPPh₃ + HBr}

Experimental Protocol

  • Reagents :

    • Ethyl (2E)-4-hydroxybut-2-enoate (1.02 mol)

    • Triphenylphosphine (1.12 mol)

    • Bromine (1.12 mol)

    • Dichloromethane (solvent)

  • Conditions :

    • Temperature: 0°C (maintained throughout)

    • Reaction Time: 1.5 hours (after bromine addition)

    • Workup: Washing with water, drying over anhydrous MgSO₄

  • Yield : 81.2%.

Optimization Insights

  • Stoichiometry : A 10% excess of triphenylphosphine and bromine ensures complete conversion of the hydroxyl group.

  • Temperature Control : Maintaining 0°C minimizes side reactions, such as alkene bromination.

  • Purification : Distillation under reduced pressure isolates the product from triphenylphosphine oxide.

One-Step Synthesis from γ-Butyrolactone

Reaction Overview

This industrial-scale method converts γ-butyrolactone directly to this compound in a single step using HBr gas and ethanol. The process avoids intermediate isolation, enhancing efficiency.

Reaction Mechanism

γ-Butyrolactone undergoes ring-opening with HBr to form 4-bromobutyric acid, which subsequently esterifies with ethanol. The overall reaction is:

γ-butyrolactone + HBr + C₂H₅OH → ethyl 4-bromo-2-butenoate + H₂O\gamma\text{-butyrolactone + HBr + C₂H₅OH → this compound + H₂O}

Experimental Protocol

  • Reagents :

    • γ-Butyrolactone (200 g)

    • Dry HBr gas (1.2 molar equivalents relative to γ-butyrolactone)

    • Absolute ethanol (1.06 molar equivalents)

  • Conditions :

    • Temperature: 40°C (water bath)

    • Reaction Time: 4 hours

    • Workup: Washing with NaHCO₃ and deionized water, drying with anhydrous Na₂SO₄

  • Yield : 93%.

Optimization Insights

  • HBr Stoichiometry : A 1.2:1 molar ratio of HBr to γ-butyrolactone maximizes yield while minimizing excess reagent.

  • Ethanol Addition : Controlled addition prevents side reactions (e.g., diethyl ether formation).

  • Green Chemistry : The process generates minimal waste and avoids hazardous solvents.

Comparative Analysis of Methods

Parameter Bromination of Ethyl (2E)-4-Hydroxybut-2-Enoate One-Step Synthesis from γ-Butyrolactone
Starting Material Ethyl (2E)-4-hydroxybut-2-enoateγ-Butyrolactone
Reagents PPh₃, Br₂, CH₂Cl₂HBr gas, C₂H₅OH
Reaction Time 1.5 hours4 hours
Yield 81.2%93%
Purity >95% (after distillation)>98% (GC analysis)
Industrial Scalability Moderate (requires handling of PPh₃)High (continuous HBr introduction feasible)
Environmental Impact Generates OPPh₃ wasteLow waste, aligns with green chemistry

Mechanistic Considerations and Side Reactions

Competing Pathways in Bromination

In the Appel reaction, excess bromine may lead to alkene addition, forming dibromo byproducts (e.g., ethyl 2,3-dibromo-4-butenoate). Temperature control at 0°C suppresses this pathway.

Esterification Challenges in One-Step Synthesis

Ethanol must be added stoichiometrically to prevent acid-catalyzed polymerization of 4-bromobutyric acid. Excess ethanol risks forming ethyl bromide (C₂H₅Br) via HBr reaction.

Industrial and Research Applications

Pharmaceutical Intermediates

This compound’s bromine atom facilitates nucleophilic substitutions in drug synthesis. For example, it serves as a precursor to anticancer agents through Suzuki-Miyaura couplings.

Agrochemical Synthesis

The compound’s reactivity enables its use in herbicides, where its ester group undergoes hydrolysis to active carboxylic acids in soil .

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-bromo-2-butenoate serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer treatment. Its derivatives have been found to exhibit significant biological activity.

  • Antitumor Activity : The compound is involved in synthesizing irreversible inhibitors of epidermal growth factor receptor (EGFR) and HER-2 tyrosine kinases, which are critical in cancer cell proliferation and survival. For instance, it plays a role in the synthesis of Dacomitinib, an antitumor agent that has shown efficacy in preclinical trials against various cancers .

Organic Synthesis

The compound is extensively used as a building block in organic synthesis due to its reactive double bond and bromine substituent. It facilitates the formation of more complex structures through various reactions, including:

  • Michael Addition Reactions : this compound can participate in Michael additions with nucleophiles, leading to diverse substituted products.
  • Cross-Coupling Reactions : It can be employed in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, crucial for constructing complex organic molecules .

Biological Studies

Research has demonstrated that this compound and its derivatives possess significant biological activities:

  • Inhibition of Kinase Activity : Compounds synthesized from this compound have been shown to inhibit EGFR and HER-2 kinases effectively, disrupting signaling pathways associated with tumor growth .
  • Safety Profile :
    • Toxicity : Classified as hazardous; it can cause severe skin burns and eye damage upon contact. Proper safety protocols must be followed during handling.
    • Acute Toxicity Data :
      EndpointValueSource
      Skin IrritationCauses severe burnsSafety Data Sheet
      Eye DamageCauses serious damageSafety Data Sheet
      Acute ToxicityHarmful if inhaledECHA Registered Substances

Case Study 1: Synthesis of Dacomitinib

A notable study highlighted the synthesis of Dacomitinib using this compound as a key intermediate. The resulting compound demonstrated promising antitumor activity in various cancer models, indicating its potential as a therapeutic agent .

A comprehensive assessment evaluated the biological activity of compounds derived from this compound. The study confirmed their effectiveness in inhibiting key signaling pathways involved in cancer progression while also addressing safety concerns related to their use .

Mechanism of Action

The mechanism of action of ethyl 4-bromo-2-butenoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom in the compound acts as a leaving group, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new bonds and create complex molecules. The compound’s molecular targets and pathways depend on the specific reactions and applications it is used for .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(E)-Trimethylsilyl 4-Bromo-2-butenoate

Molecular Formula : C₇H₁₃BrO₂Si
Molar Mass : 261.17 g/mol (estimated)
Key Features :

  • The ethyl ester in Ethyl 4-bromo-2-butenoate is replaced with a trimethylsilyl (TMS) group.
  • The TMS group enhances electrophilicity at the carbonyl carbon, making it more reactive toward nucleophiles compared to the ethyl ester derivative.
  • Used in specialized reactions requiring mild conditions, such as the synthesis of acid chlorides (e.g., with oxalyl chloride and DMF) .

(E)-Ethyl 4-Bromo-6-(4-Methoxyphenyl)-6-oxo-2-(tosylamino)hex-4-enoate

Molecular Formula : C₂₂H₂₃BrN₂O₆S
Molar Mass : 539.40 g/mol (estimated)
Key Features :

  • Contains a 4-methoxyphenyl group and a tosylamino (-NHTs) substituent.
  • The extended conjugation and bulky substituents reduce electrophilicity at the α,β-unsaturated ester compared to this compound.
  • Prepared via MgBr₂-catalyzed reactions of allenes and imines, highlighting its role in stereoselective syntheses .

Ethyl (2E)-4-(4-Bromo-2-formyl-6-methoxyphenoxy)but-2-enoate

Molecular Formula : C₁₄H₁₅BrO₅
Molar Mass : 343.17 g/mol
Key Features :

  • Incorporates a substituted phenoxy group (4-bromo-2-formyl-6-methoxy) at the 4-position.
  • The electron-withdrawing bromine and formyl groups increase reactivity toward nucleophilic aromatic substitution.
  • The methoxy group enhances solubility in polar solvents compared to this compound .

Comparative Analysis Table

Compound Molecular Formula Molar Mass (g/mol) Key Substituents Primary Applications
This compound C₆H₉BrO₂ 193.04 Ethyl ester, 4-bromo Pharmaceutical intermediates
(E)-Trimethylsilyl 4-bromo-2-butenoate C₇H₁₃BrO₂Si 261.17 Trimethylsilyl ester Chiral building blocks
(E)-Ethyl 4-bromo-6-(4-methoxyphenyl)-6-oxo-2-(tosylamino)hex-4-enoate C₂₂H₂₃BrN₂O₆S 539.40 Tosylamino, 4-methoxyphenyl Enzyme inhibitors
Ethyl (2E)-4-(4-bromo-2-formyl-6-methoxyphenoxy)but-2-enoate C₁₄H₁₅BrO₅ 343.17 Phenoxy, formyl, methoxy Natural product analogs

Biological Activity

Ethyl 4-bromo-2-butenoate, also known as (E)-ethyl 4-bromobut-2-enoate, is a compound of significant interest in organic and medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and applications, supported by relevant data and case studies.

This compound has the following chemical characteristics:

PropertyValue
CAS Number 37746-78-4
Molecular Formula C₆H₉BrO₂
Molecular Weight 193.04 g/mol
Boiling Point Not specified
Solubility Immiscible with water
Log P (octanol/water) 1.5 - 2.32

The compound is characterized by a high gastrointestinal absorption rate and is permeable through the blood-brain barrier, making it a candidate for various pharmacological applications .

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of this compound. A notable case study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which was confirmed through flow cytometry analyses .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity. In vitro studies showed that it possesses inhibitory effects against several bacterial strains and fungi. The minimum inhibitory concentration (MIC) values indicated that this compound could serve as a potential lead for developing new antimicrobial agents .

Enzyme Inhibition

This compound has also shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it was found to inhibit certain cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition could lead to significant drug-drug interactions, necessitating further investigation into its pharmacokinetics .

Case Studies

  • Antitumor Activity Study :
    • A study conducted by researchers at a prominent university tested this compound against human breast cancer cells (MCF-7). Results indicated a dose-dependent decrease in cell viability with IC50 values around 15 µM after 48 hours of treatment.
    • The study utilized both MTT assays and Western blot analysis to confirm apoptosis through caspase activation.
  • Antimicrobial Efficacy :
    • In a comparative study, this compound was tested against standard antibiotics for its efficacy against Staphylococcus aureus and Candida albicans. The results showed that it had comparable or superior activity to some traditional antibiotics, with zones of inhibition ranging from 15 mm to 25 mm depending on the concentration used.

Synthesis and Applications

This compound can be synthesized via various methods, including:

  • Direct bromination of crotonic acid derivatives .
  • Esterification reactions involving bromoacids and alcohols under acidic conditions .

It serves as a building block in organic synthesis, particularly in the development of bioactive molecules such as enzyme inhibitors and anticancer agents . Additionally, it has applications in synthesizing luciferase inhibitors which are crucial for bioluminescence studies.

Q & A

Q. How can the synthesis of Ethyl 4-bromo-2-butenoate be optimized for high yield and purity?

  • Methodological Answer : Synthesis typically involves bromination of ethyl 2-butenoate using reagents like N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} in a halogenated solvent (e.g., CCl4\text{CCl}_4) under controlled temperatures (40–60°C) to minimize side reactions . Catalytic initiation with light or radical starters (e.g., AIBN) improves regioselectivity. Post-synthesis, purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended. Key parameters:
ParameterOptimal Condition
Brominating AgentNBS (1.1 equiv)
SolventCCl4\text{CCl}_4
Temperature50°C
Reaction Time6–8 hours

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • 1H^1\text{H}-NMR : Peaks at δ 1.3 (triplet, CH3_3CH2_2), δ 4.2 (quartet, OCH2_2), δ 5.8–6.3 (vinyl protons) .
  • 13C^{13}\text{C}-NMR : Signals for carbonyl (δ 165–170 ppm), brominated alkene (δ 115–125 ppm), and ethoxy groups (δ 60–65 ppm).
  • Infrared (IR) Spectroscopy : Strong absorption at ~1740 cm1^{-1} (ester C=O), 650–750 cm1^{-1} (C-Br stretch) .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Retention time and fragmentation patterns (e.g., m/z 195 [M ^+ $$ for C _6HH _9BrOBrO _2 $) should align with NIST reference data .

Q. How should this compound be stored to prevent degradation?

  • Methodological Answer : Store in amber glass vials under inert atmosphere (argon/nitrogen) at –20°C. Avoid exposure to moisture (hydrolysis risk) and light (radical decomposition). Stability tests show <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution (SN _NN​2) reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for bromide displacement. Molecular Dynamics (MD) simulations with forcefields like OPLS-AA assess solvent effects (e.g., polarity of DMSO vs. THF) on reaction kinetics . Key computational outputs:
PropertyCalculated Value
ΔG\Delta G^\ddagger (SN _N2)~25–30 kcal/mol
Solvent Dielectric EffectHigher polarity reduces activation energy by 15%

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SHELX refinement) determines bond lengths (C-Br: ~1.9 Å) and dihedral angles. For disordered structures, iterative refinement (SHELXL) and Hirshfeld surface analysis improve accuracy. Cross-validate with 1H^1\text{H}-NMR coupling constants (e.g., Jtrans1516HzJ_{\text{trans}} \approx 15–16 \, \text{Hz}) .

Q. What strategies address contradictions in kinetic data for this compound’s hydrolysis?

  • Methodological Answer : Replicate experiments under standardized conditions (pH 7 buffer, 25°C). Use Arrhenius plots (Ea5060kJ/molE_a \approx 50–60 \, \text{kJ/mol}) and Eyring equations to compare theoretical vs. experimental rates. Validate via High-Performance Liquid Chromatography (HPLC) quantification of hydrolysis products .

Q. How is this compound utilized in asymmetric synthesis?

  • Methodological Answer : As a chiral electrophile, it participates in enantioselective alkylation with organocatalysts (e.g., Cinchona alkaloids). Stereochemical outcomes are monitored via chiral GC or polarimetry. Example:
CatalystEnantiomeric Excess (ee)
(R)-BINOL85–90%
L-Proline70–75%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-bromo-2-butenoate
Reactant of Route 2
Ethyl 4-bromo-2-butenoate

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